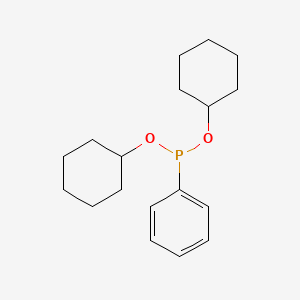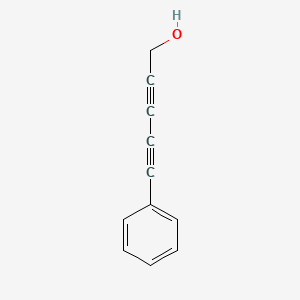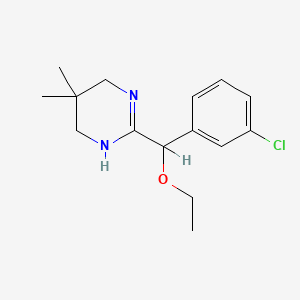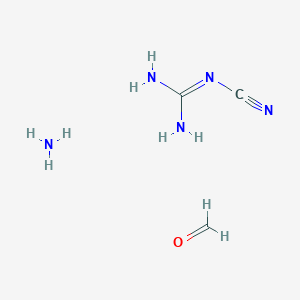![molecular formula C16H14I3NO3 B14681912 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine CAS No. 37642-60-7](/img/structure/B14681912.png)
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes multiple iodine atoms and a phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, including iodination and coupling reactions. One common method involves the iodination of a phenylalanine derivative, followed by coupling with a hydroxy-iodophenyl compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing advanced reactors and purification systems. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethyl sulfoxide (DMSO) for facilitating reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-iodophenylalanine: Lacks the additional iodine atoms, resulting in different chemical properties and biological activities.
3,5-Diiodo-L-tyrosine: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine is unique due to its multiple iodine atoms and specific structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
37642-60-7 |
|---|---|
Formule moléculaire |
C16H14I3NO3 |
Poids moléculaire |
649.00 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[(4-hydroxy-3-iodophenyl)methyl]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H14I3NO3/c17-11-5-9(7-14(20)16(22)23)6-12(18)10(11)3-8-1-2-15(21)13(19)4-8/h1-2,4-6,14,21H,3,7,20H2,(H,22,23)/t14-/m0/s1 |
Clé InChI |
DSBHIDNJTDGVEL-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O |
SMILES canonique |
C1=CC(=C(C=C1CC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


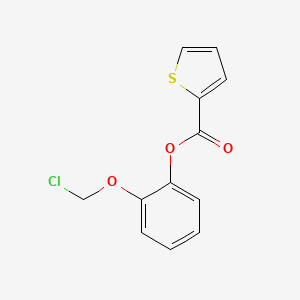

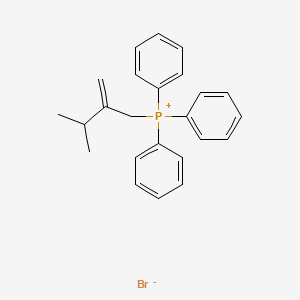
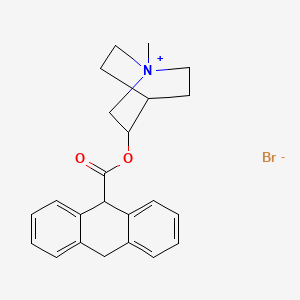


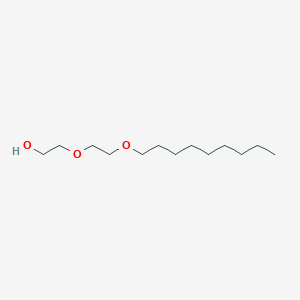
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
